molecular formula C11H10N2O2 B10972720 N-(4-methylpyridin-2-yl)furan-2-carboxamide CAS No. 35218-44-1

N-(4-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B10972720
CAS No.: 35218-44-1
M. Wt: 202.21 g/mol
InChI Key: HOXYHBBSTSWWKC-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)furan-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and a pyridine ring, which are both significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 4-methyl-2-aminopyridine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-methylpyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: N-(4-methylpyridin-2-yl)furan-2-carboxamide is unique due to the presence of both the furan and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can serve as a versatile scaffold for drug development .

Properties

CAS No.

35218-44-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14)

InChI Key

HOXYHBBSTSWWKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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